molecular formula C7H4F3NS B2379513 2,4,5-Trifluorobenzothioamide CAS No. 1537764-75-2

2,4,5-Trifluorobenzothioamide

Cat. No.: B2379513
CAS No.: 1537764-75-2
M. Wt: 191.17
InChI Key: ICXNMNPXOLVDCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,5-Trifluorobenzothioamide is an organic compound characterized by the presence of trifluoromethyl and thioamide functional groups. It belongs to the benzothiazole family and has gained significant attention in scientific research due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trifluorobenzothioamide typically involves the reaction of 2,4,5-trifluorobenzoic acid with thioamide derivatives under specific conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process .

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trifluorobenzothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the thioamide group to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted benzothioamides

Scientific Research Applications

2,4,5-Trifluorobenzothioamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 2,4,5-Trifluorobenzothioamide involves its interaction with cellular targets, leading to the generation of reactive oxygen species (ROS). This oxidative stress can induce cytotoxic effects, particularly in cancer cells. The compound’s selective activity against cancer cells is attributed to its ability to modulate oxidative stress pathways .

Comparison with Similar Compounds

  • 3,4,5-Trifluorobenzothioamide
  • 2,4,6-Trifluorobenzothioamide
  • 2,3,5-Trifluorobenzothioamide

Comparison: 2,4,5-Trifluorobenzothioamide is unique due to its specific trifluoromethyl and thioamide functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound in various research applications .

Properties

IUPAC Name

2,4,5-trifluorobenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NS/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXNMNPXOLVDCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.